![molecular formula C12H13BrO B2788864 2-(4-Bromophenyl)-1-cyclobutylethan-1-one CAS No. 1183705-75-0](/img/structure/B2788864.png)
2-(4-Bromophenyl)-1-cyclobutylethan-1-one
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Description
2-(4-Bromophenyl)-1-cyclobutylethan-1-one, also known as bromadol, is a potent synthetic opioid analgesic. It was first synthesized in the late 1970s by a team of researchers at the University of Michigan. Since then, it has gained popularity in the research community due to its high potency and unique chemical structure.
Scientific Research Applications
- Researchers have synthesized derivatives of 2-(4-bromophenyl)-1-cyclobutylethan-1-one and evaluated their antimicrobial potential . These derivatives exhibited promising activity against both Gram-positive and Gram-negative bacteria, as well as fungal species. The thiazole nucleus in these compounds contributes to their antimicrobial effects.
- In the fight against cancer, scientists have investigated the anticancer activity of these derivatives. Specifically, compounds d6 and d7 demonstrated significant activity against estrogen receptor-positive human breast adenocarcinoma cells (MCF7) in vitro .
- Molecular docking studies suggest that several derivatives (d1, d2, d3, d6, and d7) could serve as lead compounds for rational drug design .
- The heterocyclic thiazole nucleus, present in 2-(4-bromophenyl)-1-cyclobutylethan-1-one derivatives, has been associated with various medicinal properties. These include anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities .
- Thiazole compounds may block bacterial lipid biosynthesis and exhibit additional mechanisms against bacterial species .
- The compound 1-(2-(1H-indol-3-yl)ethyl)-3-(4-bromophenyl)thiourea, which contains a bromophenyl moiety, showed potent activity against HIV-1 .
- Although not directly related to the compound itself, 2-(4-bromophenyl)-1-cyclobutylethan-1-one has been used as a precursor in the synthesis of 2,4,6-tris(4-nitrophenyl)-1,3,5-triazine .
Antimicrobial Activity
Anticancer Properties
Thiazole Nucleus and Medicinal Properties
HIV-1 Activity
Synthesis of 2,4,6-Tris(4-Nitrophenyl)-1,3,5-triazine
Secondary Alcohol Synthesis
properties
IUPAC Name |
2-(4-bromophenyl)-1-cyclobutylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO/c13-11-6-4-9(5-7-11)8-12(14)10-2-1-3-10/h4-7,10H,1-3,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJYVVRLLOSZON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)CC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-1-cyclobutylethan-1-one |
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